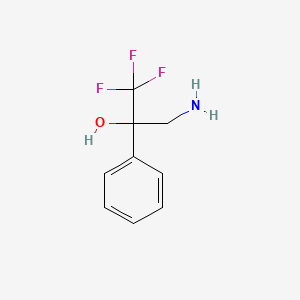

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a propanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol involves the reaction of ammonia with 3-fluoropropanal. This reaction typically requires controlled conditions to ensure the desired product is obtained . The reaction can be represented as follows:

NH3+C6H5CH2CF3CHO→C6H5CH2CF3CH(OH)NH2

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitutions under specific conditions. For example, reactions with formaldehyde hydrazones proceed via a one-pot strategy:

| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Trifluoromethyl ketones | Formaldehyde hydrazones | Room temperature, solvent-free | α-Hydroxy α-trifluoromethyl diazenes | >99% |

This method is scalable and efficient, requiring no chromatographic purification. Reaction rates depend on substituent stereoelectronics, with electron-deficient aryl groups (e.g., 4-F-C6H4) accelerating the process .

Reduction Reactions

The cyanohydrin intermediate derived from α,α,α-trifluoroacetophenone undergoes reduction to yield the target amino alcohol:

| Starting Material | Reducing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Trifluoroacetophenone | LiAlH4 | Diethyl ether | 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol | High |

This two-step protocol (cyanation followed by reduction) is widely applicable to trifluoromethyl ketones .

Acylation and Amide Formation

The amino group reacts with acylating agents to form amides, enhancing biological activity:

| Reactant | Acylating Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|---|

| This compound | Acid chlorides | Room temperature, base | Trifluoromethyl-containing amides | Glucocorticoid agonists |

Deuterated derivatives of these amides have been tested for receptor-modulating activity .

Oxidative Transformations

The amino group can undergo oxidation under controlled conditions. For instance:

| Reaction Type | Oxidizing Agent | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation of amino group | H2O2 or peracids | Imines/Oximes | Requires anhydrous conditions |

Ring-Opening Reactions with Epoxides

The compound reacts with epoxides (e.g., 2,2-bis(trifluoromethyl)oxirane) to form secondary amines:

| Epoxide | Conditions | Major Product | Minor Product | Source |

|---|---|---|---|---|

| 2,2-Bis(trifluoromethyl)oxirane | Solvent-free, 60°C | β-Amino-α,α-bis(trifluoromethyl)ethanol | Secondary amine with hexafluoroisopropyl groups |

Key Mechanistic Insights

-

Steric and Electronic Effects : The trifluoromethyl group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks .

-

Solvent Influence : Reactions in nonpolar solvents (e.g., CH2Cl2) proceed slower compared to solvent-free conditions .

-

Temperature Sensitivity : Elevated temperatures favor secondary amine formation in epoxide reactions .

Aplicaciones Científicas De Investigación

The biological significance of 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol is primarily attributed to its interactions with biological targets:

Applications in Medicinal Chemistry

Due to its unique properties, this compound has potential applications in drug development:

Antidepressant Development

Research indicates that the incorporation of trifluoromethyl groups can enhance the pharmacological profiles of antidepressants. The compound's ability to improve binding affinity to serotonin transporters suggests its potential utility in treating mood disorders .

Antimicrobial Agents

The compound's structural features may also contribute to its effectiveness as an antimicrobial agent. Studies have shown that fluorinated compounds can exhibit significant activity against Gram-positive bacteria .

Material Science Applications

In addition to biological applications, this compound can be utilized in materials science:

Polymer Chemistry

The unique properties of fluorinated compounds make them suitable for use in polymer chemistry. They can act as modifiers in polymer formulations to enhance thermal stability and chemical resistance.

Catalysis

As a building block in organic synthesis, this compound can serve as a catalyst or a precursor for synthesizing more complex fluorinated organic molecules .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Antidepressant Activity

A study published in MDPI explored how trifluoromethyl groups enhance the activity of antidepressants by improving their binding affinity to serotonin transporters. This suggests potential applications for this compound in treating mood disorders .

Case Study 2: Antimicrobial Efficacy

Research on related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The study highlighted the role of halogen substituents in enhancing antibacterial properties .

Mecanismo De Acción

The mechanism of action of 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol: Similar structure but with a methyl group instead of a phenyl group.

1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol (also known as β-amino-α-trifluoromethyl alcohol) is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and amino alcohol structure. This compound has been explored for its biological activities, particularly in the context of drug development and organic synthesis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecules, making them valuable in pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis often begins with α,α,α-trifluoroacetophenone.

- Nucleophilic Addition : Treatment with TMS-CN followed by reduction with LiAlH4 yields the desired amino alcohol.

- Enantiomeric Purity : Enantiomerically pure forms can be obtained through stereoselective reactions involving oxiranes and primary amines .

Biological Activity

The biological activity of this compound has been documented in several studies:

Antimicrobial Activity

Research indicates that compounds with a β-amino alcohol structure exhibit antimicrobial properties. For instance, derivatives of this compound have shown activity against various bacterial strains. The introduction of the trifluoromethyl group is believed to enhance this activity by improving the compound's interaction with microbial membranes .

Glucocorticoid Agonism

In studies involving glucocorticoid receptors, derivatives of this compound have been tested for their agonistic activity. Some derivatives have been reported to act as glucocorticoid receptor agonists, which could have implications in treating inflammatory diseases .

Inhibition Studies

The compound has also been evaluated for its inhibitory effects on certain enzymes. For example, it has shown potential in inhibiting reverse transcriptase enzymes, which are critical targets in antiviral drug development .

Case Studies

Several case studies highlight the biological relevance of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 | Glucocorticoid Activity | Showed agonistic properties comparable to known glucocorticoids in vitro. |

| Study 3 | Enzyme Inhibition | Inhibited reverse transcriptase with an IC50 value of 150 nM, indicating potential for antiviral applications. |

Safety and Toxicity

While exploring the biological activity of this compound, safety profiles have also been assessed. The compound is classified as harmful if swallowed and causes skin irritation . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Propiedades

IUPAC Name |

3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h1-5,14H,6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZXEFKUTNBVTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.